molecular formula C19H11ClN2OS2 B2690205 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 681162-40-3

3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2690205
CAS RN: 681162-40-3
M. Wt: 382.88
InChI Key: ZAQQFOLCCMTPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It’s part of a series of compounds synthesized for their biochemical activities against SARS-CoV-2 3CL pro . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an 8H-Indeno[1,2-d]thiazole derivative. The indene moiety of a representative compound was found to interact with the hydrophobic S2 subsite of the 3CL pro .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives, including those similar to 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, have been synthesized and characterized for their pharmacological properties. These molecules are of interest due to their wide spectrum of biological activities. The synthesis involves starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and proceeding through several steps, including characterization by elemental analyses, I.R, NMR, and Mass spectral studies. Some compounds have shown potent antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial and Anti-inflammatory Activities

Research into benzo[b]thiophene derivatives has demonstrated their potential in antimicrobial and anti-inflammatory applications. These compounds, characterized by various spectroscopic techniques, have been evaluated for their biological activities, showing significant results in combating microbial infections and reducing inflammation (Kumara et al., 2009).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds from benzo[b]thiophene derivatives has been explored, with the aim of creating novel therapeutic agents. These synthetic pathways involve the creation of oxadiazoles, thiadiazoles, and triazoles, demonstrating the versatility of benzo[b]thiophene as a core structure for drug development. The synthesized compounds have undergone characterization and evaluation for their potential medicinal properties, highlighting the importance of these derivatives in the development of new pharmaceuticals (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

Docking Studies and Biological Evaluation

Further research has involved docking studies and biological evaluation of benzo[b]thiophene derivatives to assess their potential as antimicrobial agents. These studies utilize computational models to predict how these compounds interact with biological targets, providing insights into their mechanisms of action and optimizing their therapeutic efficacy. The findings from these studies contribute to the understanding of how benzo[b]thiophene derivatives can be tailored for specific biological activities, paving the way for their use in treating various diseases (Talupur, Satheesh, & Chandrasekhar, 2021).

Future Directions

The compound represents a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research could focus on optimizing the structure of these compounds to enhance their inhibitory activities.

properties

IUPAC Name

3-chloro-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2OS2/c20-15-12-7-3-4-8-13(12)24-17(15)18(23)22-19-21-16-11-6-2-1-5-10(11)9-14(16)25-19/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQQFOLCCMTPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.